molecular formula C8H7ClN2O2 B14467751 N-(2-Chloro-2-nitroethenyl)aniline CAS No. 66948-93-4

N-(2-Chloro-2-nitroethenyl)aniline

Cat. No.: B14467751
CAS No.: 66948-93-4
M. Wt: 198.60 g/mol
InChI Key: HSJSGEAQLHDHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-2-nitroethenyl)aniline is a nitro-substituted aniline derivative characterized by a chloro-nitroethenyl functional group attached to the nitrogen atom of the aniline ring. This compound combines electron-withdrawing groups (chloro and nitro) with a conjugated ethenyl system, making it highly reactive in electrophilic and nucleophilic substitution reactions.

Properties

CAS No.

66948-93-4

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

N-(2-chloro-2-nitroethenyl)aniline

InChI

InChI=1S/C8H7ClN2O2/c9-8(11(12)13)6-10-7-4-2-1-3-5-7/h1-6,10H

InChI Key

HSJSGEAQLHDHNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC=C([N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-2-nitroethenyl)aniline typically involves the nitration of aniline derivatives. One common method is the reaction of 2-nitrochlorobenzene with ammonia, which yields 2-nitroaniline . This intermediate can then undergo further reactions to introduce the chloro and ethenyl groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and chlorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-2-nitroethenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-(2-chloro-2-ethenyl)aniline.

    Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Chloro-2-nitroethenyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Chloro-2-nitroethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, modifying the activity of target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

4-Chloro-N-ethyl-2-nitroaniline (C₈H₉ClN₂O₂)
  • Structure : Features a nitro group at position 2 and a chloro group at position 4 on the aromatic ring, with an ethyl group on the nitrogen.
  • The ethyl group enhances steric hindrance, limiting its reactivity in planar transition states .
N-Ethyl-N-(2-chloroethyl)aniline (C₁₀H₁₃ClN)
  • Structure : Contains a chloroethyl chain and an ethyl group on the nitrogen.
  • Key Differences : The absence of a nitro group reduces electron-withdrawing effects, making it less reactive in electrophilic substitutions. However, the chloroethyl group enables alkylation reactions, which are less prominent in the ethenyl system of the target compound .
N-(2-Hydroxyethyl)-2-nitroaniline (C₈H₁₀N₂O₃)
  • Structure : A nitro group at position 2 and a hydroxyethyl group on the nitrogen.
  • Key Differences : The hydroxyethyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. In contrast, the chloro-nitroethenyl group in the target compound likely reduces solubility due to hydrophobic effects .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Functional Groups
N-(2-Chloro-2-nitroethenyl)aniline* ~212.6 (estimated) ~250–300 (est.) ~100–120 (est.) Chloro, nitro, ethenyl
4-Chloro-N-ethyl-2-nitroaniline 214.63 228 122 Chloro, nitro, ethyl
N-Ethyl-N-(2-chloroethyl)aniline 183.68 228 122 Chloroethyl, ethyl
N-(2-Hydroxyethyl)-2-nitroaniline 198.18 N/A N/A Nitro, hydroxyethyl

*Estimated values based on structural analogs.

Key Observations:
  • The nitro group in all analogs contributes to higher melting points due to increased dipole interactions.
  • Chloroethyl/ethenyl groups reduce solubility compared to hydroxyethyl derivatives .
  • The conjugated ethenyl system in the target compound may enhance UV absorption, making it suitable for photochemical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.